2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

Catalog No.
S9094055
CAS No.
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

Product Name

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one

IUPAC Name

4H-[1,4]oxazino[3,2-c]quinolin-3-one

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c14-10-6-15-11-7-3-1-2-4-8(7)12-5-9(11)13-10/h1-5H,6H2,(H,13,14)

InChI Key

HFSVXGWCDCXVIG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C3=CC=CC=C3N=C2

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one is a complex heterocyclic compound characterized by a fused oxazine and quinoline structure. This compound exhibits a unique arrangement of nitrogen and oxygen atoms within its cyclic framework, contributing to its diverse chemical properties. The molecular formula for this compound is C10H8N2OC_{10}H_8N_2O, and it features a quinoline ring fused to an oxazine moiety, which is significant in various biological and chemical applications.

The chemical reactivity of 2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one primarily involves electrophilic aromatic substitution and nucleophilic addition reactions due to the presence of multiple functional groups. Notably, its quinoline structure allows for potential interactions with various electrophiles, while the oxazine component can participate in cyclization reactions or form complexes with metal ions.

In synthetic pathways, this compound can be generated through reactions involving 8-hydroxyquinoline derivatives and various electrophilic agents under acidic conditions, often yielding high product purity and yield rates .

2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one has demonstrated notable biological activities, particularly in antimicrobial and anticancer research. Studies indicate that compounds within the oxazinoquinoline family exhibit antibacterial properties against Gram-negative bacteria by disrupting lipopolysaccharide transport mechanisms . Furthermore, its derivatives have shown promise as potential inhibitors of tyrosine kinases, suggesting applications in cancer therapeutics.

Several methods exist for synthesizing 2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one:

  • Mannich Reaction: This method involves a three-component reaction between an amine, formaldehyde, and a quinoline derivative under acidic conditions to yield oxazinoquinoline derivatives in moderate to high yields (40-90%) .
  • Cyclization Reactions: The synthesis can also be achieved through cyclization of appropriate precursors like 8-hydroxyquinoline with carbonyl compounds or isocyanates under controlled conditions .
  • Palladium-Catalyzed Reactions: Advanced synthetic strategies may involve palladium-catalyzed carbonylative reactions that allow for the construction of complex heterocycles from simpler starting materials .

The applications of 2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one are diverse:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antibacterial and anticancer agents.
  • Material Science: The unique structural properties may allow for applications in developing new materials with specific electronic or optical properties.
  • Biological Probes: Due to its ability to interact with metal ions and biological macromolecules, it can serve as a probe in biochemical assays.

Research into the interactions of 2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has revealed its capacity to bind to various biological targets:

  • Tyrosine Kinases: Interaction studies have shown that this compound can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation .
  • Metal Ion Complexation: The oxazine moiety allows for chelation with metal ions, which can enhance its biological activity or facilitate imaging techniques in biological studies .

Several compounds share structural similarities with 2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-onePyrido-OxazineExhibits different biological activity profiles; used in neuropharmacology.
5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-oneChloro-substituted OxazineIncreased antibacterial potency due to chlorine substitution.
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazineDihydro-OxazineEnhanced stability and varied reactivity compared to fully aromatic systems.

These compounds illustrate the diversity within the oxazinoquinoline family while showcasing the unique characteristics of 2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one that may lead to specific applications in medicinal chemistry and material science.

Classical Synthetic Routes via Mannich Reaction

The Mannich reaction has been a cornerstone in the synthesis of oxazinoquinoline derivatives. This three-component condensation between a ketone, an aldehyde, and an amine enables the construction of the oxazine ring fused to the quinoline core. For instance, 5-chloro-8-hydroxyquinoline has been employed as a starting material, reacting with paraformaldehyde and secondary amines under mild conditions to yield oxazinoquinoline derivatives [2] [6]. The reaction typically proceeds via an intermolecular Mannich step, forming an intermediate that undergoes intramolecular cyclization to generate the oxazine ring.

A notable example involves the use of paraformaldehyde as a one-carbon unit donor, facilitating the formation of 1,3-oxazinoquinoline derivatives in yields ranging from 40% to 90% [2]. The choice of amine significantly influences regioselectivity; for instance, morpholine and dimethylamine favor the formation of six-membered oxazine rings, while bulkier amines may lead to alternative products. The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate intermediates [2] [6].

Table 1: Representative Mannich Reaction Conditions for Oxazinoquinoline Synthesis

Starting MaterialAmineSolventBaseYield (%)
5-Chloro-8-hydroxyquinolineMorpholineDMFK~2~CO~3~85
5-Chloro-8-hydroxyquinolineDimethylamineCH~3~CNEt~3~N78

Recent optimizations have focused on reducing reaction times and improving atom economy. For example, microwave-assisted Mannich reactions have been reported to accelerate cyclization steps, achieving completion within hours instead of days [6].

Three-Component Coupling Strategies

Three-component coupling (3CC) reactions offer a streamlined approach to constructing the oxazinoquinoline scaffold. These methods eliminate the need for pre-functionalized intermediates by concurrently assembling multiple bonds. A seminal study demonstrated the use of alkynes, amines, and phosphorylated aryl aldehydes in a transition-metal-free system catalyzed by aluminum(III) triflate [3]. This protocol leverages the electrophilicity of in situ-generated iminium ions, which undergo cycloaddition with alkynes to form the quinoline core, followed by oxazine ring closure.

Key to this strategy is the regioselective activation of aldehydes. Phosphorylated aryl aldehydes, for instance, enhance electrophilicity at the carbonyl carbon, promoting nucleophilic attack by amines. The resulting Schiff base intermediates then participate in [4+2] cycloaddition with alkynes, yielding dihydroquinoline precursors that oxidize to the aromatic system under mild conditions [3]. Solvent selection plays a critical role; toluene or dichloroethane is often preferred for their ability to stabilize reactive intermediates without participating in side reactions.

Mechanistic Insights:

  • Iminium Formation:
    $$
    \text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=N-R'} + \text{H}2\text{O}
    $$
  • Cycloaddition:
    $$
    \text{RC≡CH} + \text{RCH=N-R'} \rightarrow \text{Dihydroquinoline Intermediate}
    $$
  • Oxazine Closure:
    Intramolecular nucleophilic attack by the hydroxyl or amine group completes the oxazine ring [3] [7].

This method has been successfully applied to synthesize 2H- [1] [4]Oxazino[3,2-c]quinolin-3(4H)-one derivatives with diverse substituents, achieving yields up to 75% [3].

Catalytic Approaches Using Heterogeneous Systems

Heterogeneous catalysis has emerged as a sustainable alternative to traditional homogeneous methods, enabling easier catalyst recovery and reuse. Metal-organic frameworks (MOFs) and supported metal nanoparticles have shown promise in oxazinoquinoline synthesis. For instance, zirconium hydride-based MOFs catalyze the dearomative hydroboration of quinolines, a key step in constructing reduced oxazinoquinoline precursors [4]. These frameworks provide a porous structure that stabilizes reactive intermediates while preventing catalyst leaching.

In one protocol, Zr^III^H-BTC MOFs facilitated the 1,4-hydroboration of quinoline derivatives using pinacolborane (HBpin), yielding dihydroquinolines in >90% NMR yields [4]. The MOF’s titanium-carboxylate subunits activate the borane reagent, enabling selective hydride transfer to the quinoline’s β-position. Subsequent oxidation with aqueous hydrogen peroxide regenerates the aromatic system while introducing hydroxyl groups for oxazine ring formation.

Advantages of Heterogeneous Catalysis:

  • Reusability: Zr-based MOFs retained >90% activity after six cycles [4].
  • Chemoselectivity: Suppressed over-reduction compared to homogeneous catalysts.
  • Solvent Compatibility: Reactions proceed efficiently in green solvents like ethanol or water.

Solvent-Free and Green Synthesis Protocols

Growing emphasis on green chemistry has driven the development of solvent-free methodologies. Mechanochemical approaches, utilizing ball milling or grinding, have been employed to synthesize oxazinoquinolines without solvents. For example, the solid-state reaction of 8-hydroxyquinoline with paraformaldehyde and piperidine in the presence of zinc chloride yielded the target compound in 88% purity after 2 hours of milling [5].

Additionally, aqueous-phase reactions have been optimized to minimize organic solvent use. A chelation-assisted synthesis route employed boric acid as a transient protecting group, enabling the reaction of 5-chloro-8-hydroxyquinoline with piperidin-4-ol in water [5]. This method avoided hazardous solvents like DMF, reducing the environmental footprint while maintaining high yields (86–94%) [5].

Key Green Metrics:

  • Atom Economy: 92% for solvent-free routes vs. 78% for traditional methods.
  • E-Factor: Reduced to 1.2 from 5.6 by eliminating extraction steps [5].

Electrophilic aromatic substitution reactions in 2H- [1] [2]Oxazino[3,2-c]quinolin-3(4H)-one proceed predominantly through attack at the quinoline benzene ring rather than the pyridine portion, consistent with the general reactivity patterns observed in quinoline chemistry [4] [5]. The regioselectivity of these reactions is determined by the stabilization of the intermediate arenium ion formed during the substitution process.

The most favored positions for electrophilic attack are the 5- and 8-positions of the quinoline ring system [6] [7]. This selectivity arises from the ability of the resulting carbocationic intermediates to be stabilized through resonance structures that delocalize the positive charge without disrupting the aromaticity of the pyridine ring [5]. Attack at positions 5 and 8 yields intermediates with two canonical resonance structures, providing enhanced stability compared to substitution at the 6- or 7-positions, which generate intermediates with only one resonance structure [7].

Under strongly acidic conditions, the compound exists predominantly as the protonated quinolinium species, which serves as the reactive entity in electrophilic substitution reactions [8]. Nitration reactions using fuming nitric acid in concentrated sulfuric acid typically yield approximately equal amounts of 5-nitro and 8-nitro derivatives, with combined yields ranging from 70-80% [6]. Sulfonation with fuming sulfuric acid at elevated temperatures (220°C) follows similar regioselectivity patterns, producing the corresponding 5- and 8-sulfonic acid derivatives [8].

Halogenation reactions demonstrate temperature-dependent selectivity. Under moderate conditions with molecular bromine in the presence of acid catalysts, bromination occurs preferentially at the 5- and 8-positions [7]. However, vapor-phase halogenation under more drastic conditions can lead to substitution at the less reactive pyridine ring, producing 3-halo derivatives through a different mechanistic pathway [8].

Nucleophilic Addition at Oxazine and Quinoline Moieties

Nucleophilic addition reactions in 2H- [1] [2]Oxazino[3,2-c]quinolin-3(4H)-one occur at multiple sites depending on the nature of the nucleophile and reaction conditions. The quinoline nitrogen atom serves as a primary site for nucleophilic attack by hard nucleophiles, leading to the formation of quaternary ammonium species [9]. This reactivity is enhanced by the electron-withdrawing effect of the fused oxazine ring, which increases the electrophilicity of the quinoline nitrogen.

The oxazine ring system provides additional sites for nucleophilic attack, particularly at the C-2 and C-4 positions [10]. The C-2 position, adjacent to the oxygen atom, shows moderate reactivity toward soft nucleophiles through SN2-like mechanisms. These reactions typically require moderate heating (60-100°C) and proceed with reasonable selectivity [11]. The C-4 position of the oxazine ring demonstrates enhanced reactivity toward organometallic nucleophiles due to its proximity to the electron-withdrawing quinoline system.

The quinoline ring itself undergoes nucleophilic addition at the C-2 and C-4 positions, following the established reactivity patterns of quinoline derivatives [12] [13]. These reactions proceed through addition-elimination mechanisms, forming initial sigma-adducts that subsequently undergo rearomatization through loss of hydride or other leaving groups [14]. The C-2 position shows higher reactivity than C-4 due to reduced steric hindrance from the nitrogen lone pair [15].

Water and alcohols, being relatively weak nucleophiles, require elevated temperatures and extended reaction times to achieve reasonable conversion rates [15]. Stronger nucleophiles such as amide ions and alkoxide ions react under milder conditions, typically at temperatures between 100-150°C [14].

Organometallic Reagent Interactions (Grignard, Organolithium)

The interaction of 2H- [1] [2]Oxazino[3,2-c]quinolin-3(4H)-one with organometallic reagents represents a crucial aspect of its functionalization chemistry. Grignard reagents and organolithium compounds demonstrate distinctly different reactivity patterns with this heterocyclic system, reflecting their varying nucleophilicity and coordination behavior [16] [17].

Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide, attack primarily at the quinoline C-2 position under carefully controlled conditions [17]. These reactions typically require low temperatures (-60°C to -78°C) to prevent side reactions and to enhance selectivity [18]. The mechanism proceeds through nucleophilic addition to form a sigma-adduct intermediate, which requires subsequent oxidation with permanganate or other oxidizing agents to restore aromaticity and yield the final 2-substituted quinoline derivative [18].

The formation of sigma-H complexes during Grignard reagent addition has been confirmed through mechanistic studies [19]. These intermediates demonstrate remarkable stability and are not easily reversible, indicating that the initial nucleophilic addition is thermodynamically favored [19]. The subsequent oxidation step is crucial for product formation, as the sigma-adducts do not spontaneously rearomatize under the reaction conditions.

Organolithium reagents exhibit enhanced nucleophilicity compared to Grignard reagents, leading to more facile addition reactions but potentially lower selectivity [16]. n-Butyllithium and phenyllithium attack the quinoline C-2 position at temperatures as low as -78°C, forming lithiated sigma-adducts [18]. These reactions demonstrate the general pattern of 1,2-addition rather than 1,4-addition, as evidenced by product analysis and spectroscopic characterization [18].

The reactivity differences between various organometallic reagents can be attributed to their distinct electronic and steric properties. Primary alkyl Grignard reagents generally provide higher yields (45-67%) compared to secondary organometallic species, which often give lower yields due to increased steric hindrance [17]. Organocuprate reagents demonstrate unique selectivity for the oxazine C-4 position, forming stable cuprate complexes that can be further functionalized without requiring external oxidation [16].

The choice of solvent and reaction atmosphere significantly influences the outcome of organometallic reactions. Anhydrous ethereal solvents are essential to prevent hydrolysis of the organometallic reagents, while inert atmosphere conditions prevent oxidation of the sensitive intermediates [17]. Temperature control is critical, as elevated temperatures can lead to competing side reactions and decreased selectivity.

Cyclization and Ring-Opening Reactions

The structural features of 2H- [1] [2]Oxazino[3,2-c]quinolin-3(4H)-one make it susceptible to various cyclization and ring-opening transformations. These reactions are often driven by ring strain considerations and the stability of the resulting products [20]. The six-membered oxazine ring exhibits moderate strain compared to smaller heterocycles, making it reactive toward both ring-opening and ring-expansion processes [21].

Ring-opening reactions occur predominantly under acidic or basic conditions through distinct mechanistic pathways [10]. Acid-catalyzed ring opening involves protonation of the oxazine oxygen, followed by nucleophilic attack by water or other nucleophiles at the adjacent carbon center [21]. This process typically requires reflux conditions in concentrated sulfuric acid and yields linear amide-ester products with high selectivity (60-80%) [10]. The mechanism proceeds through an SN1-like pathway with formation of a carbocationic intermediate stabilized by the adjacent quinoline system.

Base-catalyzed ring opening follows a different mechanism involving direct nucleophilic attack by hydroxide ion at the oxazine carbon atoms [21]. These reactions typically require elevated temperatures (150°C) and concentrated sodium hydroxide solutions. The products are carboxylate salts that can be readily converted to the corresponding carboxylic acids upon acidification [10]. The base-catalyzed process shows high regioselectivity (55-75% yields) and minimal side product formation.

Ring expansion reactions can be achieved through metal-catalyzed processes, particularly using palladium(0) complexes under carbonylation conditions [22]. These transformations proceed through oxidative addition of the metal to the oxazine ring, followed by carbon monoxide insertion and reductive elimination to form seven-membered oxazepine derivatives [10]. The yields for these reactions are typically moderate (25-40%) due to competing side reactions and the challenging nature of ring expansion processes.

Ring contraction reactions occur under thermal conditions, typically requiring temperatures above 200°C [23]. These transformations involve radical mechanisms with initial homolytic cleavage of the nitrogen-oxygen bond, followed by ring closure to form five-membered pyrrole derivatives [10]. The yields are generally lower (15-35%) due to the formation of multiple products and the harsh reaction conditions required.

Metal-catalyzed cyclization reactions provide an alternative approach for structural modification of the oxazinoquinoline framework [24]. Ruthenium-catalyzed C-H activation reactions at 100°C can lead to the formation of additional fused ring systems through intramolecular cyclization processes [22]. These reactions demonstrate good selectivity (40-65% yields) and tolerance for various functional groups, making them valuable for the synthesis of complex polycyclic structures.

The ring strain energy calculations indicate that the parent oxazine ring possesses moderate strain (approximately 8.2 kcal/mol), which provides sufficient driving force for ring-opening reactions while maintaining reasonable stability under normal conditions [20]. Ring expansion to seven-membered systems releases some of this strain, while ring contraction to five-membered rings results in higher strain energy (12.5 kcal/mol), explaining the harsh conditions required for these transformations [20].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.058577502 g/mol

Monoisotopic Mass

200.058577502 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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